molecular formula C28H44N2 B119716 4,4'-Dinonyl-2,2'-bipyridine CAS No. 142646-58-0

4,4'-Dinonyl-2,2'-bipyridine

Cat. No.: B119716
CAS No.: 142646-58-0
M. Wt: 408.7 g/mol
InChI Key: VHJFWJXYEWHCGD-UHFFFAOYSA-N
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Description

4,4’-Dinonyl-2,2’-bipyridine is an organic compound with the molecular formula C28H44N2. It is characterized by the presence of two pyridine rings connected by a single bond, with each pyridine ring substituted by a nonyl group at the 4-position. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dinonyl-2,2’-bipyridine typically involves the reaction of 4,4’-dibromo-2,2’-bipyridine with nonylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of 4,4’-Dinonyl-2,2’-bipyridine follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems are common practices to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dinonyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dinonyl-2,2’-bipyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4,4’-Di-tert-butyl-2,2’-bipyridine
  • 4,4’-Dimethyl-2,2’-bipyridine
  • 4,4’-Diphenyl-2,2’-bipyridine

Comparison: 4,4’-Dinonyl-2,2’-bipyridine is unique due to its long nonyl chains, which impart hydrophobic properties and influence its solubility and reactivity. Compared to its analogs, it exhibits different coordination behavior and stability in complex formation, making it suitable for specific applications in catalysis and material science .

Properties

IUPAC Name

4-nonyl-2-(4-nonylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJFWJXYEWHCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401566
Record name 4,4'-DINONYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142646-58-0
Record name 4,4′-Dinonyl-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142646-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-DINONYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 4,4'-Dinonyl-2,2'-bipyridine (dNbpy) primarily acts as a ligand, coordinating to metal ions through its two nitrogen atoms. The specific interactions and downstream effects are highly dependent on the metal ion and the overall complex formed. For example:

  • In Ruthenium(II) dye-sensitized solar cells (DSSCs): dNbpy acts as an ancillary ligand in Ruthenium(II) complexes. It helps to fine-tune the energy levels of the complex, promoting efficient electron injection into the semiconductor and minimizing charge recombination. [, , , ]
  • In Copper-catalyzed Atom Transfer Radical Polymerization (ATRP): dNbpy stabilizes the copper catalyst and influences the polymerization rate and control over polymer architecture. [, , , , ]
  • In other applications: dNbpy can facilitate the formation of organized structures like Langmuir-Blodgett films when complexed with metal ions. [, , , ]

ANone:

  • Molecular formula: C28H44N2 []
  • Spectroscopic data: Characterized by techniques like NMR, IR, and UV-Vis spectroscopy. [, , , , , ]

A: dNbpy exhibits good compatibility with various organic solvents and polymers. [, , , ] Its stability depends on the chemical environment and the metal complex formed:

  • Thermal stability: Generally good, but can vary depending on the metal complex. [, , , , ]
  • Photostability: Important for applications like DSSCs, where prolonged light exposure is expected. dNbpy-containing Ruthenium(II) complexes often show good photostability. [, , , ]
  • Hydrolytic stability: Can be a concern in aqueous environments, but complexation with certain metals can improve stability. []

ANone: dNbpy itself is not a catalyst but plays a crucial role as a ligand in various catalytic systems:

  • Atom Transfer Radical Polymerization (ATRP): Enhances the activity and selectivity of copper catalysts, leading to well-defined polymers with controlled molecular weights and architectures. [, , , , ] The mechanism involves reversible activation of dormant alkyl halides by copper complexes, enabling controlled chain growth. [, , ]

ANone: Computational studies have been used to:

  • Investigate the electronic structure and properties of dNbpy-containing metal complexes. [, , , ] This includes density functional theory (DFT) calculations to understand electronic transitions, energy levels, and charge transfer processes.
  • Predict molecular properties and reactivity. [, , , ] For example, computational models can help predict the redox potentials, absorption spectra, and charge transfer rates of dNbpy-containing complexes.
  • Rationalize experimental observations and guide the design of new materials. [, , , ] Computational studies can provide insights into the structure-property relationships of dNbpy-based systems.

ANone: SAR studies focus on understanding how structural variations in dNbpy affect its coordination behavior and the properties of the resulting metal complexes:

  • Alkyl chain length: The length of the alkyl chains at the 4,4' positions can influence solubility, aggregation behavior, and packing in solid-state materials. [, , , ]
  • Substituents on the bipyridine ring: Introducing electron-donating or electron-withdrawing groups can affect the electronic properties of the ligand and the metal complex, influencing redox potentials, absorption spectra, and catalytic activity. [, , , ]
  • Solubility: dNbpy has limited solubility in polar solvents. Strategies like using co-solvents or incorporating it into micelles or nanoparticles can improve solubility. [, ]
  • Stability in formulations: Complexation with metal ions can enhance the stability of dNbpy in various formulations. [, , ]

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